Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)
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Overview
Description
Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a difluorophenyl group, a morpholinyl group, and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the difluorophenyl intermediate:
Formation of the morpholinyl intermediate: This step involves the formation of the morpholinyl group through a cyclization reaction.
Coupling of intermediates: The final step involves coupling the difluorophenyl and morpholinyl intermediates under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The morpholinyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Carbonyl derivatives.
Reduction products: Reduced phenyl derivatives.
Substitution products: Substituted morpholinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Morpholinyl compounds: Compounds containing the morpholinyl group with different functional groups.
Difluorophenyl compounds: Compounds with the difluorophenyl group but different additional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H33ClF2N2O4 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H32F2N2O4.ClH/c1-12-20(29-11-21(3,4)5)28-10-18(24-12)19(27)17(25-13(2)26)8-14-6-15(22)9-16(23)7-14;/h6-7,9,12,17-20,24,27H,8,10-11H2,1-5H3,(H,25,26);1H |
InChI Key |
PJQGOUVTIKZTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(N1)C(C(CC2=CC(=CC(=C2)F)F)NC(=O)C)O)OCC(C)(C)C.Cl |
Origin of Product |
United States |
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